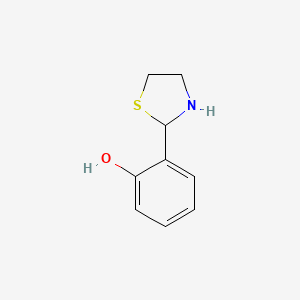

2-(1,3-Thiazolidin-2-yl)phenol

Description

The compound 2-(1,3-Thiazolidin-2-yl)phenol represents a unique molecular framework that marries the structural features of a phenol (B47542) ring with a thiazolidine (B150603) heterocycle. This combination has attracted interest in synthetic and medicinal chemistry due to the diverse functionalities and potential for biological interaction imparted by each component. The scaffold serves as a valuable building block for creating more complex molecules with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazolidin-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-4,9-11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCNCKCBECUEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953440 | |

| Record name | 2-(1,3-Thiazolidin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31404-06-5 | |

| Record name | Phenol, o-(2-thiazolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Thiazolidin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations for 2 1,3 Thiazolidin 2 Yl Phenol

Established Synthetic Routes to the 2-(1,3-Thiazolidin-2-yl)phenol Core

Traditional methods for synthesizing the this compound core often rely on well-established organic reactions, including cyclization and condensation, which may involve the formation of Schiff base intermediates.

Cyclization Reactions for Thiazolidine (B150603) Ring Formation

The formation of the thiazolidine ring is a critical step in the synthesis of this compound and its derivatives. This is typically achieved through cyclization reactions. A common method involves the reaction of a Schiff base with a compound containing a thiol group, such as thioglycolic acid. For example, the cyclization of imines with thioglycolic acid is a widely used method for creating the thiazolidin-4-one ring, a related structure. Another approach is the electrophilic intramolecular cyclization of N-allylthioamides of β-ketoacids, which can yield (1,3-thiazolidin-2-ylidene)ketones. nuph.edu.ua

The synthesis of 4-thiazolidinones, which shares the core thiazolidine ring, can be achieved through the cyclocondensation of Schiff's bases with 2-mercaptopropionic acid. Similarly, the reaction of 3-{[(1E)-(2′-chloro-7′-methoxyquinoline-3′-yl)methylene]amino}-4-(substituted phenyldiazenyl)phenol with thiolactic acid leads to the formation of 2-[(2′-chloro-7′-methoxyquinoline-3′-yl)]-3-[3″-hydroxy-6″-(substitutedphenyldiazenyl)phenyl]-5-methyl-1,3-thiazolidin-4-one. researchgate.net

The reaction conditions for these cyclizations can vary. For instance, the synthesis of 2-(aryl)-3-(benzothiazolyl)-1,3-thiazolidine-4-ones involves the condensation of substituted-2-aminobenzothiazoles with aromatic aldehydes, followed by reaction with mercaptoacetic acid. researchgate.net In some cases, a catalyst like piperidine (B6355638) is used in a mixture of ethanol (B145695) and DMF for the cycloaddition of thioglycolic acid to Schiff's bases.

Condensation and Schiff Base Intermediate Chemistry

The synthesis of this compound and its derivatives frequently proceeds through the formation of a Schiff base intermediate. scispace.com Schiff bases, or azomethines, are typically formed by the condensation of a primary amine with a carbonyl compound like an aldehyde or ketone. scispace.comgsconlinepress.com These intermediates are versatile and can be used to synthesize a variety of heterocyclic compounds. scispace.com

For example, the synthesis of this compound itself can be achieved via the condensation of p-hydroxybenzaldehyde with 2-aminoethanethiol. In a similar vein, various thiazolidinone derivatives are synthesized by reacting Schiff bases with thioglycolic acid or thiolactic acid. researchgate.netijpcbs.com For instance, N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide, a Schiff base, is cyclized with thioglycolic acid to yield 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl) acetamide.

The formation of Schiff bases can be carried out under various conditions, including refluxing in ethanol or using microwave irradiation. ijpcbs.comijpbs.net The subsequent cyclization to form the thiazolidine ring often involves refluxing the Schiff base with a mercapto-containing compound in a suitable solvent like dimethylformamide (DMF) or benzene. ijpcbs.com

The following table summarizes the synthesis of various thiazolidinone derivatives from Schiff base intermediates.

| Schiff Base Intermediate | Reagent | Product | Reference |

| 3-{[(1E)-(2′-chloro-7′-methoxyquinoline-3′-yl)methylene]amino}-4-(substituted phenyldiazenyl)phenol | Thiolactic acid | 2-[(2′-chloro-7′-methoxyquinoline-3′-yl)]-3-[3″-hydroxy-6″-(substitutedphenyldiazenyl)phenyl]-5-methyl-1,3-thiazolidin-4-one | researchgate.net |

| N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide | Thioglycolic acid | 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl) acetamide | |

| Schiff bases from 3a-f | Thioglycollic acid | 3-(3-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)-2-substituted thiazolidin-4-one | ijpcbs.com |

| Schiff's bases from 4,4'-diaminodiphenylsulphone and aromatic aldehydes | 2-mercaptopropionic acid | 4-thiazolidinone derivatives |

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like thiazolidine derivatives in a single step from three or more reactants. nih.govjocpr.com This strategy is advantageous for creating molecular diversity with simple procedures. nih.govjocpr.com

Several thiazolidinone derivatives have been synthesized using one-pot, three-component reactions. For instance, the condensation of an amine, an aldehyde, and mercaptoacetic acid is a common MCR for producing thiazolidin-4-ones. nih.gov In one example, primary amines, aldehydes, and mercaptoacetic acid were reacted in the presence of BF3 and p-toluenesulfonic acid (PTSA) to form thiazolidin-4-one derivatives. nih.gov Another MCR involves the reaction of aldehydes, thiosemicarbazides, and maleic anhydride, facilitated by microwave irradiation, to produce 2-hydrazolyl-4-thiazolidinones.

MCRs can also be employed for the synthesis of more complex structures. For example, a one-pot three-component condensation of substituted 2-aminobenzimidazoles, isothiocyanate, and triethylamine (B128534) using ethylene (B1197577) dichloride as a solvent has been reported for the formation of 2-imino-1,3-thiazolidines. nih.gov

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of novel approaches such as microwave-assisted synthesis and the use of solvent-free and catalytic systems for the preparation of this compound and its analogs.

Microwave-Assisted Synthesis of Thiazolidine-Phenol Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering advantages such as shorter reaction times, higher yields, and often solvent-free conditions. globalresearchonline.netresearchgate.netnih.gov This technique has been successfully applied to the synthesis of various thiazolidinone derivatives.

For instance, a one-pot synthesis of 2-(substituted)phenyl-3-pyridin-2-yl-1,3-thiazolidin-4-ones was achieved by heating a mixture of 2-aminopyridine, substituted benzaldehyde, and thioglycolic acid in a microwave oven for a short duration. globalresearchonline.net This method proved to be efficient and environmentally benign. globalresearchonline.net Similarly, the synthesis of 3-(2-methylquinoxalin-3-yl)-2-(substitutedphenyl)thiazolidin-4-ones was carried out under solvent-free conditions on a silica (B1680970) support using microwave irradiation. nih.gov

Microwave irradiation has also been employed for the cyclization step in the synthesis of thiazolidinones from Schiff bases. The reaction of 3-[(1E)-1-aza-2-(2-chloro-7-methoxy-3-quinolyl-vinyl]-4-(aryldiazenyl) phenol (B47542) with 2-mercapto acetic acid under microwave irradiation yielded the corresponding thiazolidinone derivatives in good yields.

The following table highlights some examples of microwave-assisted synthesis of thiazolidinone derivatives.

| Reactants | Product | Conditions | Reference |

| 2-aminopyridine, substituted benzaldehyde, thioglycolic acid | 2-(substituted)phenyl-3-pyridin-2-yl-1,3-thiazolidin-4-ones | Microwave, solvent-free, anhydrous zinc chloride | globalresearchonline.net |

| 3-[(1E)-1-aza-2-(2-chloro-7-methoxy-3-quinolyl-vinyl]-4-(aryldiazenyl) phenol, 2-mercapto acetic acid | Thiazolidinone derivatives | Microwave irradiation | |

| Benzaldehyde, thiosemicarbazide, maleic anhydride | Thiazolidinone derivatives | Microwave, KSF@Ni catalyst | nih.gov |

| Propargyloxybenzaldehyde, aniline, thioglycolic acid | Thiazolidinone derivatives | Microwave, toluene | nih.gov |

Solvent-Free and Catalytic Systems in Synthesis

The development of solvent-free and catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. Several such methods have been reported for the synthesis of thiazolidine derivatives.

Solvent-free synthesis of 1,3-thiazolidin-4-ones has been achieved using ammonium (B1175870) persulfate as an economical catalyst at elevated temperatures. nih.gov This method offers high yields and good atom economy. nih.gov Another approach involves the mechanical grinding of reactants, such as anilines, benzaldehydes, and thioglycolic acid, at room temperature, which is classified as a green methodology. researchgate.net

Various catalysts have been explored to facilitate the synthesis of thiazolidinones under mild conditions. For example, Ni(II) ion stabilized on zeolite-Y has been used as an efficient and recyclable nanoporous catalyst for the one-pot synthesis of 3-benzimidazolyl-1,3-thiazolidin-4-one derivatives in ethanol at room temperature. tandfonline.com Titanium silicate (B1173343) (TS-1) zeolite has also been employed as a heterogeneous catalyst for the solvent-free, one-pot synthesis of 1,3-thiazolidin-4-ones. researchgate.net The use of deep eutectic solvents, which can act as both solvent and catalyst, represents another green approach for the synthesis of thiazolidinedione derivatives via Knoevenagel condensation. nih.gov

Regioselective and Stereoselective Synthesis of this compound Analogues

The development of synthetic routes that control the position and spatial orientation of new functional groups is critical. Such control is essential for establishing clear structure-activity relationships.

The phenolic hydroxyl group and the aromatic ring of this compound are prime sites for chemical modification. These modifications can significantly influence the compound's electronic and steric properties, as well as its potential for hydrogen bonding.

Direct Csp²–H Functionalization: A powerful strategy for diversifying the phenolic scaffold is the direct functionalization of the Csp²–H bonds of the aromatic ring. rsc.org This approach is atom-economical and allows for the introduction of various substituents. rsc.org For instance, the reaction of phenols with different reagents can lead to the formation of new C-C bonds, expanding the molecular complexity. rsc.org

Functionalization via the Hydroxyl Group: The phenolic -OH group is a versatile handle for introducing a wide array of functionalities. Classic reactions such as etherification and esterification are commonly employed. nih.gov For example, the reaction of a phenolic compound with α-halo carbonyl compounds can yield ether-linked derivatives. nih.gov Glycosylation of the phenolic hydroxyl group is another important modification, often used to enhance water solubility and alter biological activity. This can be achieved by reacting the phenol with an activated sugar derivative, such as a glucopyranosyl bromide, in the presence of a suitable base. researchgate.net

Knoevenagel Condensation: In cases where the thiazolidine ring contains a reactive methylene (B1212753) group, such as in thiazolidine-2,4-dione derivatives, Knoevenagel condensation with substituted phenolic aromatic aldehydes is a widely used method. mdpi.com This reaction introduces a benzylidene bridge, linking a new phenolic moiety to the thiazolidine ring. mdpi.com The resulting compounds often exhibit interesting biological properties, with the phenolic part playing a crucial role in their antioxidant and antiradical effects. mdpi.com

Table 1: Selected Functionalization Strategies for the Phenolic Moiety

| Strategy | Reagents/Conditions | Type of Functionalization | Reference |

| Etherification | α-halo carbonyl compounds, base | O-alkylation | nih.gov |

| Glycosylation | α-D-glucopyranosyl bromide, dioxane | O-glycosylation | researchgate.net |

| Knoevenagel Condensation | Phenolic aldehydes, catalyst (e.g., baker's yeast) | C-C bond formation (benzylidene linkage) | mdpi.com |

| Direct Csp²–H Functionalization | Various catalysts and reagents | C-C bond formation on the aromatic ring | rsc.org |

N-Functionalization: The nitrogen atom of the thiazolidine ring can be functionalized through various reactions. For instance, it can react with isothiocyanates to form thiohydantoin derivatives. researchgate.net Alkylation of the nitrogen is also a common strategy to introduce new substituents. juniperpublishers.com

C-2 Position Modification: The C-2 position is of particular interest as it connects the thiazolidine ring to the phenol moiety. The synthesis of 2-substituted thiazolidines can be achieved through the cyclocondensation of an aldehyde with a cysteine derivative. researchgate.net The choice of aldehyde determines the substituent at the C-2 position. researchgate.net For example, using aromatic aldehydes leads to 2-aryl substituted thiazolidine-4-carboxylic acids. researchgate.net

C-4 and C-5 Position Modification: The C-4 and C-5 positions of the thiazolidine ring can also be functionalized. For example, in the synthesis of 2,4-thiazolidinediones, the C-5 position is often modified via Knoevenagel condensation with aldehydes. researchgate.netmdpi.com This reaction introduces an exocyclic double bond at the C-5 position, which is often crucial for biological activity. juniperpublishers.commdpi.com The synthesis of 4-thiazolidinones can be achieved through the cycloaddition of thioglycolic acid with imines.

Regioselective Synthesis: Regioselective synthesis is crucial for creating specific isomers. For example, the reaction of 2-[bis(methylthio)methylene]malononitrile with cysteamine (B1669678) leads to the formation of 2-(thiazolidin-2-ylidene)malononitrile. nih.gov Subsequent reaction with sodium hydrosulfide (B80085) results in a regioselective thioamide derivative. nih.gov

Stereoselective Synthesis: The thiazolidine ring can contain chiral centers, and stereoselective synthesis is important for obtaining specific stereoisomers. For example, the reaction of (R)-cysteine with aromatic aldehydes can produce diastereomeric mixtures of 2-(aryl substituted)thiazolidine-4-carboxylic acids. researchgate.net In some cases, a single isomer can be obtained, which may epimerize under certain conditions. researchgate.net

Table 2: Derivatization Strategies for the Thiazolidine Heterocycle

| Position | Reaction Type | Reagents/Conditions | Resulting Structure | Reference |

| N-3 | Thioacylation | Phenyl isothiocyanate | Thiohydantoin derivative | researchgate.net |

| C-2 | Cyclocondensation | Aromatic aldehydes, (R)-cysteine | 2-Arylthiazolidine-4-carboxylic acid | researchgate.net |

| C-5 | Knoevenagel Condensation | Aromatic aldehydes, rhodanine | 5-Arylidene-2-thioxo-1,3-thiazolidin-4-one | mdpi.com |

| C-4 | Cycloaddition | Imines, thioglycolic acid | 4-Thiazolidinone derivative |

Spectroscopic and Crystallographic Elucidation of 2 1,3 Thiazolidin 2 Yl Phenol Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 2-(1,3-Thiazolidin-2-yl)phenol. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular connectivity and environment of each atom can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound reveals characteristic signals corresponding to the different types of protons present in the molecule. Protons on the aromatic ring of the phenol (B47542) group typically resonate in the downfield region of the spectrum, generally between 7 and 8 ppm. libretexts.org The specific chemical shifts and splitting patterns of these aromatic protons are influenced by the position of the hydroxyl (-OH) and thiazolidine (B150603) substituents. The proton of the phenolic hydroxyl group itself often appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature, typically found in the 3 to 8 ppm range. libretexts.org Protons associated with the thiazolidine ring, specifically the methylene (B1212753) (-CH₂-) groups, will exhibit signals in the aliphatic region of the spectrum.

In the ¹³C NMR spectrum, the carbon atom of the phenol ring bonded to the electronegative oxygen atom is significantly deshielded and appears at a downfield chemical shift, often around 155 ppm. libretexts.org The other aromatic carbons typically appear in the 125-150 ppm range. libretexts.org The carbon atoms within the thiazolidine ring will have chemical shifts characteristic of aliphatic carbons in a heterocyclic environment. The specific chemical shifts for both ¹H and ¹³C nuclei can be influenced by the solvent used for the NMR experiment. illinois.edu

Table 1: Representative NMR Data for Thiazolidine Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) Range | Reference |

|---|---|---|---|

| ¹H | Phenolic -OH | 9.20 - 14.00 | mdpi.com |

| ¹H | Aromatic C-H | 7.06 - 8.11 | uokerbala.edu.iqijpcbs.com |

| ¹H | Thiazolidine -CH₂- | 3.39 - 4.17 | ijpcbs.comtandfonline.com |

| ¹³C | Phenolic C-O | 165.36 - 167.69 | mdpi.com |

| ¹³C | Aromatic C | 111.2 - 144.4 | tandfonline.com |

| ¹³C | Thiazolidine -CH₂- | 32.0 | tandfonline.com |

Note: The exact chemical shifts for this compound may vary based on experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To definitively assign the ¹H and ¹³C signals and establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the thiazolidine ring and between adjacent protons on the phenol ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for identifying the connection point between the phenol and thiazolidine rings by showing a correlation between protons on one ring and carbons on the other. For instance, a correlation between the methine proton on the thiazolidine ring and the phenolic carbon it is attached to would confirm the substitution pattern.

Together, these 1D and 2D NMR techniques provide a comprehensive and unambiguous structural elucidation of this compound. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and studying intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups. mdpi.comtandfonline.com A broad absorption band in the region of 3554–3520 cm⁻¹ is typically assigned to the O-H stretching vibration of the phenolic hydroxyl group. mdpi.com The C-H stretching vibrations of the aromatic ring are observed in the 3100–3000 cm⁻¹ region, while the aliphatic C-H stretching of the thiazolidine ring appears between 3000 and 2850 cm⁻¹. mdpi.comtandfonline.com

The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1600–1450 cm⁻¹ range. tandfonline.com The C-N stretching vibration of the thiazolidine ring is expected to appear around 1117 cm⁻¹. tandfonline.com The C-S-C stretching vibration within the thiazolidine ring can be observed at lower wavenumbers, typically around 655 cm⁻¹. tandfonline.com The presence and position of these bands provide clear evidence for the key functional moieties within the molecule. mdpi.comtandfonline.com

Table 2: Characteristic FT-IR Absorption Bands for this compound and Related Structures

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) Range | Reference |

|---|---|---|---|

| O-H stretch | Phenolic -OH | 3554 - 3520 | mdpi.com |

| N-H stretch | Amide/Amine | 3423 - 3164 | mdpi.com |

| C-H stretch (aromatic) | Phenyl ring | ~3100 - 3000 | tandfonline.com |

| C-H stretch (aliphatic) | Thiazolidine ring | 2941 - 2926 | mdpi.com |

| C=O stretch | Carbonyl | 1747 - 1646 | mdpi.com |

| C=C stretch | Aromatic ring | 1532 - 1269 | tandfonline.com |

| C-N stretch | Thiazolidine ring | ~1117 | tandfonline.com |

| C-S-C stretch | Thiazolidine ring | ~655 | tandfonline.com |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be employed to further characterize the aromatic C=C stretching vibrations and the skeletal vibrations of the thiazolidine ring. uliege.be The technique is also valuable for studying the compound in aqueous media due to the weak Raman scattering of water. The analysis of Raman spectra can help differentiate between various phenolic compounds and provide insights into their crystalline structure and intermolecular forces. uliege.be

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. These techniques provide information about the conjugated systems and the electronic interactions between the different parts of this compound.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the phenolic ring. The position and intensity of these bands can be influenced by the thiazolidine substituent and the solvent polarity. mdpi.comtandfonline.com The interaction between the lone pair of electrons on the nitrogen and sulfur atoms of the thiazolidine ring with the π-system of the phenol ring can lead to shifts in the absorption maxima.

Fluorescence spectroscopy can reveal information about the excited state properties of the molecule. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission wavelength and quantum yield are sensitive to the molecular structure and the environment. For some phenol-thiazoline derivatives, fluorescence is strongly observed upon coordination with metal ions, suggesting potential applications as fluorescent sensors. researchgate.net The study of the electronic absorption and emission properties is crucial for understanding the photophysical behavior of the compound and exploring its potential applications in materials science and analytical chemistry. researchgate.netbohrium.com

Solvent Effects on Electronic Transitions

The surrounding solvent environment can significantly influence the electronic absorption and emission spectra of molecules like this compound. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states. Studies on related phenolic compounds and thiazolidine derivatives have shown that the polarity of the solvent can cause shifts in the absorption and emission maxima. rsc.orgdntb.gov.uadiva-portal.org

For instance, in polar solvents, molecules with a higher dipole moment in the excited state compared to the ground state will exhibit a red shift (bathochromic shift) in their absorption spectra. Conversely, a blue shift (hypsochromic shift) may be observed if the ground state is more polar. The specific interactions, such as hydrogen bonding between the phenolic hydroxyl group or the thiazolidine nitrogen and solvent molecules, play a crucial role in these electronic transitions. rsc.org While specific data for this compound is not extensively detailed in the provided results, the principles of solvatochromism observed in similar structures suggest that its electronic transitions would be sensitive to the solvent environment. rsc.orgdntb.gov.ua

Excitation and Emission Profiles

The fluorescence properties of this compound are dictated by its excitation and emission profiles. The excitation spectrum typically mirrors the absorption spectrum, detailing the wavelengths of light the molecule absorbs to reach an excited state. The emission spectrum, on the other hand, illustrates the wavelengths of light emitted as the molecule returns to its ground state.

For related phenolic and thiazolidine-containing compounds, excitation often occurs in the ultraviolet region, with subsequent emission in the visible range. researchgate.netresearchgate.net The Stokes shift, which is the difference in wavelength between the absorption/excitation maximum and the emission maximum, is a key characteristic. The quantum yield of fluorescence, a measure of the efficiency of the emission process, is also an important parameter. The presence of the phenolic group and the thiazolidine ring can influence these properties through mechanisms like excited-state intramolecular proton transfer (ESIPT), which has been observed in similar phenolic benzothiazole (B30560) systems. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The molecular ion peak (M+) in the mass spectrum confirms the molecular mass of the compound. For this compound (C9H11NOS), the expected monoisotopic mass is approximately 181.06 g/mol . nih.gov

The fragmentation pattern provides valuable information about the compound's structure. Common fragmentation pathways for related thiazolidine derivatives involve cleavage of the thiazolidine ring and the bond connecting it to the phenyl ring. For example, fragmentation can lead to the formation of ions corresponding to the phenolic moiety and the thiazolidine ring. ijper.orgresearchgate.net Analysis of these fragment ions helps to piece together the molecular structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the parent molecule and its fragments.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 196.07908 | 141.2 |

| [M+Na]+ | 218.06102 | 149.0 |

| [M-H]- | 194.06452 | 144.2 |

| [M+NH4]+ | 213.10562 | 162.3 |

| [M+K]+ | 234.03496 | 144.8 |

| [M+H-H2O]+ | 178.06906 | 135.9 |

| [M+HCOO]- | 240.07000 | 155.8 |

| [M+CH3COO]- | 254.08565 | 153.4 |

Single Crystal X-ray Diffraction for Absolute Structure and Solid-State Conformation

Crystallographic studies on the related compound 4-(1,3-Thiazolidin-2-yl)phenol revealed an orthorhombic crystal system with specific unit cell parameters. nih.gov Similarly, studies on other thiazolidine derivatives have provided detailed structural information, confirming the non-planar nature of the thiazolidine ring. jst.go.jp The data obtained from X-ray diffraction allows for the creation of a detailed molecular model, showing the spatial arrangement of all atoms.

| Parameter | Value |

|---|---|

| Empirical formula | C9H11NOS |

| Formula weight | 181.25 |

| Temperature (K) | 173 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| Unit cell dimensions | a = 12.3638 (6) Å b = 8.9683 (5) Å c = 15.8249 (8) Å |

| Volume (ų) | 1754.7 (2) |

| Z | 8 |

| Density (calculated) (Mg/m³) | 1.371 |

| Absorption coefficient (mm⁻¹) | 0.32 |

| Final R indices [I>2sigma(I)] | R1 = 0.037, wR2 = 0.105 |

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces, with hydrogen bonding often playing a dominant role. In the solid state of this compound, intermolecular hydrogen bonds are expected to form between the phenolic hydroxyl group (-OH) and the nitrogen atom of the thiazolidine ring of adjacent molecules.

For the related 4-(1,3-Thiazolidin-2-yl)phenol, the crystal structure reveals that molecules are connected via N—H···O and O—H···N hydrogen bonds, forming layers. nih.gov These interactions create a supramolecular architecture. The analysis of crystal packing in various thiazolidine derivatives often shows the formation of dimers or chains through hydrogen bonding. researchgate.net The specific network of hydrogen bonds significantly influences the physical properties of the crystal, such as its melting point and solubility.

The conformation of this compound, particularly the relative orientation of the thiazolidine and phenol rings, is a key structural feature. This is quantitatively described by torsion angles. In the crystal structure of 4-(1,3-Thiazolidin-2-yl)phenol, the thiazolidine ring is nearly perpendicular to the phenyl ring, with N—C—C—C torsion angles of 71.7(2)° and -107.1(2)°. nih.gov

The thiazolidine ring itself is not planar and typically adopts an envelope or twist conformation. For instance, in 4-(1,3-Thiazolidin-2-yl)phenol, the N(1)—C(1)—C(2)—S(1) torsion angle is -33.7(2)°. nih.gov The specific conformation adopted by the molecule in the solid state is the one that minimizes steric hindrance and maximizes favorable intermolecular interactions, such as hydrogen bonding. Computational studies can also be employed to explore the potential energy surface and identify stable conformers. mdpi.comresearchgate.net

Computational and Theoretical Chemistry of 2 1,3 Thiazolidin 2 Yl Phenol

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 2-(1,3-Thiazolidin-2-yl)phenol, DFT studies would provide valuable insights into its stability, reactivity, and intramolecular interactions. However, specific studies on this compound are lacking.

Optimized Molecular Geometries and Vibrational Frequencies

A DFT optimization would predict the most stable three-dimensional arrangement of atoms in this compound. This would include bond lengths, bond angles, and dihedral angles. For instance, a study on the related compound, 4-(1,3-Thiazolidin-2-yl)phenol, revealed that the thiazolidinyl ring is nearly perpendicular to the phenyl ring. jmchemsci.comnih.gov A similar orientation might be expected for the 2-substituted isomer. Calculation of vibrational frequencies would help in the interpretation of experimental infrared and Raman spectra, but specific data for the title compound is not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.comnih.gov For thiazolidine (B150603) derivatives, the HOMO is often localized on the thiazolidine and phenyl rings, while the LUMO's location can be influenced by substituents. researchgate.net Without specific calculations for this compound, a precise HOMO-LUMO gap cannot be provided.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net Typically, red-colored regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, one would anticipate a negative potential around the phenolic oxygen and the sulfur atom, and positive potential near the hydroxyl and amine hydrogens. However, no specific MEP map for this compound has been published.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge transfer and stabilizing interactions within a molecule, such as hyperconjugation. nih.govuni.lu It quantifies the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. In thiazole (B1198619) derivatives, significant charge transfer interactions have been observed between the thiazole ring and attached phenyl groups. uni.luresearchgate.net A similar analysis for this compound would be insightful but is not available.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent DFT (TD-DFT) is the standard method for studying the electronic excited states of molecules, which is fundamental for understanding their photophysical properties, such as UV-visible absorption spectra. mdpi.com This analysis could predict the absorption wavelengths and the nature of the electronic transitions (e.g., n→π* or π→π*) for this compound. While TD-DFT studies have been performed on related systems, nih.gov there are no published results specifically for the title compound.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals, various quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These include electronegativity, chemical hardness, softness, and the electrophilicity index. irjweb.com These descriptors provide a theoretical framework for predicting the chemical behavior of a compound. For instance, chemical hardness (related to the HOMO-LUMO gap) indicates resistance to change in electron distribution. irjweb.com Although these are valuable parameters, their calculated values for this compound have not been reported in the literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of this compound in a solvent environment, typically water, to mimic physiological conditions. While specific MD studies exclusively on this compound are not extensively documented in the reviewed literature, the behavior of its constituent moieties—the thiazolidine ring and the phenol (B47542) group—has been investigated in related systems, allowing for an informed inference of its dynamic properties.

MD simulations of phenol in aqueous solutions have revealed detailed information about its hydration structure. nih.gov It is known that water molecules can form hydrogen bonds with the hydroxyl group of phenol and also engage in π-hydrogen bonding with the aromatic ring. nih.gov For this compound, MD simulations would be expected to show a complex and dynamic hydration shell. Water molecules would form hydrogen bonds with the phenolic hydroxyl group and the nitrogen atom of the thiazolidine ring. The sulfur atom in the thiazolidine ring could also participate in weaker interactions with the solvent.

Table 1: Inferred Dynamic Properties of this compound in Aqueous Solution from MD Simulations of Analogous Systems

| Dynamic Property | Expected Behavior for this compound |

| Thiazolidine Ring Conformation | Non-planar, undergoing rapid puckering between envelope and twisted conformations. |

| Phenol Ring Orientation | Rotation around the C-C bond connecting to the thiazolidine ring, influencing overall molecular shape. |

| Solvent Interactions | Formation of dynamic hydrogen bonds between water and the phenolic -OH and thiazolidine -NH groups. |

| Overall Flexibility | The molecule is expected to be flexible, with its conformation fluctuating due to ring puckering and substituent rotation. |

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules, providing a valuable complement to experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is frequently employed for this purpose. For this compound, DFT calculations can predict the chemical shifts of the protons and carbons in both the thiazolidine and phenol rings. These predictions can be compared with experimental data to validate the computational model and to aid in the assignment of experimental spectra.

A study on thiazolidine derivatives has demonstrated the use of DFT calculations to confirm their structures. nih.gov For this compound, key predicted ¹H NMR signals would include those for the protons on the thiazolidine ring, the aromatic protons of the phenol ring, the phenolic hydroxyl proton, and the N-H proton of the thiazolidine ring. Similarly, ¹³C NMR predictions would provide insights into the electronic environment of each carbon atom.

Table 2: Representative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) (Illustrative) |

| Phenolic -OH | 9.0 - 10.0 |

| Aromatic-H | 6.5 - 7.5 |

| Thiazolidine-CH (at C2) | 5.0 - 6.0 |

| Thiazolidine-CH₂ (at C4) | 3.0 - 4.0 |

| Thiazolidine-CH₂ (at C5) | 2.5 - 3.5 |

| Thiazolidine-NH | 2.0 - 3.0 |

Note: Predicted values are illustrative and depend on the level of theory and solvent model used. Experimental values can vary based on solvent and concentration.

Infrared (IR) Spectroscopy:

DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. By calculating the harmonic frequencies, a theoretical IR spectrum can be generated. This allows for the assignment of experimental IR bands to specific vibrational modes of the molecule.

For this compound, key predicted IR absorption bands would include the O-H stretching vibration of the phenol group, the N-H stretching of the thiazolidine ring, C-H stretching from both the aromatic and aliphatic parts of the molecule, C=C stretching of the aromatic ring, and C-N and C-S stretching of the thiazolidine ring.

Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) (Illustrative) |

| O-H stretch (Phenol) | 3200 - 3600 |

| N-H stretch (Thiazolidine) | 3100 - 3500 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-N stretch | 1200 - 1350 |

| C-S stretch | 600 - 800 |

Note: Predicted frequencies are typically scaled to better match experimental values.

UV-Vis Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the phenol chromophore. The thiazolidine ring itself does not have significant absorption in the near-UV or visible range. The position of the absorption bands will be influenced by the substitution on the phenol ring and the interaction between the two ring systems. TD-DFT calculations would help in assigning the observed absorption bands to specific electronic transitions, such as those involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 4: Predicted Electronic Transitions for this compound from TD-DFT Calculations

| Transition | Predicted λ_max (nm) (Illustrative) | Nature of Transition |

| S₀ → S₁ | 270 - 290 | π → π* (HOMO → LUMO) |

| S₀ → S₂ | 220 - 240 | π → π* |

Note: The accuracy of TD-DFT predictions can be sensitive to the choice of functional and the inclusion of solvent effects.

Reactivity, Reaction Mechanisms, and Tautomerism of 2 1,3 Thiazolidin 2 Yl Phenol

Intramolecular Proton Transfer and Hydrogen Bonding Dynamics

The three-dimensional structure and intermolecular interactions of thiazolidine (B150603) derivatives are critical to understanding their chemical and physical properties. In the crystalline state of a closely related isomer, 4-(1,3-Thiazolidin-2-yl)phenol, the thiazolidine ring is not planar. nih.gov The crystal structure reveals that adjacent molecules are connected through a network of intermolecular hydrogen bonds. nih.gov Specifically, N—H⋯O and O—H⋯N hydrogen bonds link molecules to form centrosymmetric pairs. nih.gov These pairs are then further connected by additional hydrogen bonds of the same type, leading to the formation of a layered supramolecular structure. nih.gov

The thiazolidinyl ring is oriented almost perpendicularly to the phenyl ring. nih.gov This spatial arrangement minimizes steric hindrance and influences the molecule's packing in the crystal lattice. While direct studies on the intramolecular proton transfer of 2-(1,3-Thiazolidin-2-yl)phenol are not extensively detailed, the presence of both a phenolic hydroxyl group (a proton donor) and a thiazolidine nitrogen (a proton acceptor) within the same molecule suggests the potential for such a dynamic process in solution.

Table 1: Hydrogen Bonding Parameters for 4-(1,3-Thiazolidin-2-yl)phenol

| Interaction | Type | Description |

|---|---|---|

| N—H⋯O | Intermolecular Hydrogen Bond | Connects adjacent molecules to form centrosymmetric pairs. nih.gov |

This data is for the isomer 4-(1,3-Thiazolidin-2-yl)phenol and is presented as a model for the potential interactions in the 2-yl isomer.

Exploration of Tautomeric Equilibria (e.g., Imino-Thiol/Amino-Thione Forms)

Thiazolidine compounds exist in equilibrium with their open-chain Schiff base forms. The formation of this compound from 2-hydroxybenzaldehyde and 2-aminoethanethiol proceeds through an initial condensation to form a Schiff base (an imine), which then undergoes a spontaneous intramolecular cyclization to yield the more stable thiazolidine ring. nih.gov This ring-chain tautomerism is a key aspect of its chemistry.

The equilibrium can be influenced by factors such as solvent and pH. This dynamic equilibrium means that the compound can react as either the cyclic thiazolidine or the open-chain imine, depending on the reaction conditions.

Beyond the primary ring-chain tautomerism, other forms can be considered, such as the enol-keto tautomerism involving the phenolic hydroxyl group. The potential tautomeric forms are crucial for understanding the molecule's reactivity and spectroscopic properties.

Table 2: Potential Tautomeric Forms of this compound

| Tautomeric Form | Structural Description | Key Feature |

|---|---|---|

| Phenol-Thiazolidine | The primary, stable cyclic form. | Closed five-membered heterocyclic ring. |

Chemical Stability and Degradation Pathways

The stability of the thiazolidine ring is a critical factor in its application and persistence. Studies on related 2-substituted thiazolidines have shown that their stability is highly dependent on pH and temperature. researchgate.netnih.gov The degradation of these compounds typically involves the hydrolysis of the thiazolidine ring, leading to the release of the constituent aldehyde and amino-thiol. researchgate.net

For this compound, the primary degradation pathway is the reverse of its synthesis: a ring-opening reaction to yield 2-hydroxybenzaldehyde and 2-aminoethanethiol. This degradation process is particularly observed at acidic pH values. researchgate.net For instance, significant degradation of similar thiazolidine structures has been noted at pH 4.4. researchgate.net Higher temperatures also favor the degradation process. nih.gov The presence of other reactive molecules can also influence stability; for example, certain sugars can trap the released amino-thiol, which can shift the equilibrium toward degradation and accelerate the process. nih.gov

Table 3: Factors Influencing the Stability of the Thiazolidine Ring

| Factor | Effect on Stability | Mechanism |

|---|---|---|

| Low pH (Acidic) | Decreases stability | Promotes hydrolysis and ring-opening. researchgate.net |

| High Temperature | Decreases stability | Favors the degradation reaction kinetics. nih.gov |

Investigation of Electrophilic and Nucleophilic Reaction Sites

The reactivity of this compound is characterized by the presence of multiple nucleophilic and electrophilic centers.

Nucleophilic Sites:

Nitrogen Atom: The lone pair of electrons on the nitrogen atom in the thiazolidine ring makes it a primary nucleophilic site.

Sulfur Atom: The sulfur atom also possesses lone pairs and can act as a nucleophile, although it is generally less nucleophilic than the nitrogen in this ring system. The sulfur atom has been noted for its electron-accepting properties in related structures. researchgate.net

Phenolic Oxygen: The oxygen of the hydroxyl group is nucleophilic and is also responsible for the acidic nature of the phenol (B47542).

Aromatic Ring: The phenol ring is activated by the electron-donating hydroxyl group, making it susceptible to electrophilic aromatic substitution at the ortho and para positions.

Electrophilic Sites:

C2 Carbon: The carbon atom at the 2-position of the thiazolidine ring is bonded to both a nitrogen and a sulfur atom. This makes it electron-deficient and the primary electrophilic site of the molecule. It is susceptible to attack by nucleophiles, which initiates the ring-opening reaction. The electrophilic character of this carbon is a remnant of the highly reactive carbonyl carbon of the original aldehyde. nih.gov

Table 4: Summary of Reactive Sites

| Site | Type | Potential Reactions |

|---|---|---|

| Thiazolidine Nitrogen (N3) | Nucleophilic | Protonation, Alkylation |

| Thiazolidine Sulfur (S1) | Nucleophilic | Oxidation, Coordination to metals |

| Phenolic Oxygen | Nucleophilic / Acidic | Deprotonation, Etherification |

| Phenolic Ring | Nucleophilic | Electrophilic Aromatic Substitution |

Ring-Opening and Ring-Closing Reaction Mechanisms

The dynamic nature of the thiazolidine ring is best exemplified by its ring-closing and ring-opening reactions.

Ring-Closing Mechanism: The synthesis of this compound is a classic example of a ring-closing reaction. The process involves two main steps:

Imine Formation: The reaction is initiated by the nucleophilic attack of the amino group of 2-aminoethanethiol on the carbonyl carbon of 2-hydroxybenzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The thiol group (-SH) of the intermediate then acts as a nucleophile, attacking the electrophilic carbon of the imine. This intramolecular addition results in the formation of the five-membered thiazolidine ring. This cyclization is often spontaneous and thermodynamically favored over the open-chain form. nih.gov

Ring-Opening Mechanism: The ring-opening is essentially the reverse of the cyclization. It is typically facilitated by acidic conditions, which protonate the ring nitrogen, making the C2 carbon more electrophilic and susceptible to nucleophilic attack.

Protonation: An acid catalyst protonates the nitrogen atom of the thiazolidine ring.

Nucleophilic Attack: A nucleophile, such as water, attacks the highly electrophilic C2 carbon.

Ring Cleavage: This leads to the cleavage of the carbon-nitrogen bond, opening the ring to form a protonated Schiff base intermediate.

Hydrolysis: The intermediate is then hydrolyzed to regenerate the original 2-hydroxybenzaldehyde and 2-aminoethanethiol. This pathway is consistent with the observed degradation of thiazolidines in acidic aqueous media. researchgate.net The ability of N-terminal thiazolidine peptides to be converted into cysteine also demonstrates this ring-opening capability. researchgate.net

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(1,3-Thiazolidin-2-yl)phenol |

| 2-hydroxybenzaldehyde |

| 2-aminoethanethiol |

| 2-substituted 1,3-thiazolidine-4-carboxylic acids |

| 2-threityl-thiazolidine-4-carboxylic acid |

| Rhodanine |

| Cysteine |

Coordination Chemistry of 2 1,3 Thiazolidin 2 Yl Phenol As a Ligand

Design Principles for Metal Complexation with 2-(1,3-Thiazolidin-2-yl)phenol

The design of metal complexes with this compound is guided by several key principles, primarily the nature of the metal ion and the inherent structural flexibility of the ligand itself.

Hard and Soft Acids and Bases (HSAB) Principle : The HSAB principle is a fundamental concept used to predict the preferred binding sites of the ligand. The hard phenolic oxygen atom is expected to form strong coordinate bonds with hard metal ions such as Fe(III), Cr(III), and Co(III). Conversely, the soft sulfur atom of the thioether group in the thiazolidine (B150603) ring will show a higher affinity for soft metal ions like Ag(I), Hg(II), and Cd(II). Borderline metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) can coordinate with the nitrogen, oxygen, or sulfur atoms, depending on the specific reaction conditions and the presence of other competing ligands. researchgate.netmdpi.com

Chelation : The ligand is capable of forming stable chelate rings with metal ions. The most probable chelation mode involves the phenolic oxygen and the thiazolidine nitrogen, which would form a stable six-membered ring. This bidentate (N,O) coordination is a powerful driving force in complex formation.

Ring-Chain Tautomerism : A critical aspect of the chemistry of 2-substituted thiazolidines is the potential for ring-chain tautomerism. nih.gov In solution, particularly under certain pH or temperature conditions, the thiazolidine ring can undergo reversible cleavage to form its open-chain isomer, the Schiff base N-(2-mercaptoethyl)-salicylideneimine. This equilibrium introduces a second, highly flexible ligand form that can act as a tridentate N,S,O-donor. The metal ion can therefore direct the equilibrium, stabilizing either the cyclic or the open-chain form within the coordination sphere. This tautomerism is a key design element that allows for the synthesis of complexes with different geometries and coordination numbers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving ligands analogous to this compound is typically straightforward. sysrevpharm.org A common method involves the direct reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent, such as ethanol (B145695) or methanol. sysrevpharm.orgacs.org The mixture is often heated under reflux to facilitate the reaction, and the resulting complex may precipitate upon cooling or after adjusting the solvent polarity.

The characterization of these newly formed complexes relies on a suite of analytical techniques to determine their structure, composition, and properties.

| Characterization Technique | Information Obtained |

| Elemental Analysis (C, H, N, S) | Determines the empirical formula and confirms the metal-to-ligand ratio. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., O-H, N-H, C-S, C-N) upon complexation. researchgate.net |

| UV-Visible (UV-Vis) Spectroscopy | Probes the electronic transitions within the complex, including d-d transitions of the metal ion and charge-transfer bands, which provides insight into the coordination geometry. researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Elucidates the molecular structure of diamagnetic complexes in solution, showing how the chemical environment of the ligand's protons and carbons changes upon coordination. |

| Magnetic Susceptibility Measurements | Determines the number of unpaired electrons in paramagnetic complexes, revealing the spin state and oxidation state of the central metal ion. researchgate.net |

| X-ray Crystallography | Provides definitive, high-resolution data on the solid-state structure, including precise bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netnih.gov |

Elucidation of Coordination Modes and Binding Sites (N, O, S Donor Atoms)

The versatility of this compound as a ligand is evident from the variety of coordination modes it can adopt. The specific mode is influenced by the metal ion, the reaction stoichiometry, and the presence of the ring-chain tautomeric equilibrium.

Monodentate Coordination : The ligand can bind to a metal center through a single donor atom. Given the HSAB principle, soft metals like silver(I) may coordinate preferentially through the sulfur atom. nih.gov

Bidentate Chelation : (N,O) chelation is a highly probable coordination mode, where the deprotonated phenolic oxygen and the thiazolidine nitrogen bind to the same metal ion to form a stable six-membered ring.

Tridentate Chelation : If the thiazolidine ring opens, the resulting Schiff base tautomer can act as a tridentate (N,S,O) ligand. This flexible chain can wrap around a metal ion to satisfy its coordination requirements, often leading to octahedral or square pyramidal geometries.

Bridging Coordination : The ligand can also act as a bridge between two or more metal centers. For instance, the sulfur atom has the potential to form a μ₂-S bridge, a mode that has been observed in related thiazolidinone and thiolate complexes, leading to the formation of polynuclear structures. acs.orgnih.gov

| Coordination Mode | Donor Atoms | Ligand Form | Potential Metal Geometries |

| Monodentate | S, N, or O | Cyclic | Linear, Tetrahedral |

| Bidentate Chelate | N, O | Cyclic | Square Planar, Tetrahedral, Octahedral |

| Tridentate Chelate | N, S, O | Open-Chain (Schiff Base) | Square Pyramidal, Octahedral |

| Bidentate Bridge | μ-S | Cyclic or Open-Chain | Dinuclear or Polynuclear Arrays |

Structural and Electronic Properties of Metal-2-(1,3-Thiazolidin-2-yl)phenol Complexes

Coordination to a metal ion induces significant changes in the structural and electronic properties of the this compound ligand.

Electronic Properties : The electronic structure of these complexes is a key determinant of their reactivity and physical properties. The coordination process involves the donation of electron density from the ligand's donor orbitals (N, O, S) to the vacant orbitals of the metal ion. This charge redistribution enhances the delocalization of electrons across the complex. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these properties. researchgate.netrsc.org DFT calculations can predict the optimized geometry of the complexes, visualize the distribution of the Frontier Molecular Orbitals (HOMO and LUMO), and generate Molecular Electrostatic Potential (MEP) maps. These analyses help to identify the reactive sites of the molecule and understand the nature of the metal-ligand bonding interactions.

Ligand Field Theory and Spectroscopic Signatures in Metal Complexes

Spectroscopy provides a window into the electronic structure of metal complexes, and the results are often interpreted using Ligand Field Theory (LFT). LFT describes how the electrostatic field created by the ligand's donor atoms removes the degeneracy of the central metal ion's d-orbitals. nih.govlibretexts.org The magnitude of this energy splitting (Δ) and the resulting geometry dictate the spectroscopic and magnetic properties of the complex.

Spectroscopic Signatures : The coordination of this compound to a metal ion gives rise to characteristic spectroscopic features.

Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying which donor atoms are involved in coordination. The disappearance of the broad ν(O-H) band of the phenol (B47542) group indicates its deprotonation and coordination to the metal. A shift in the ν(N-H) band of the thiazolidine ring to lower or higher wavenumbers is indicative of nitrogen coordination. Similarly, shifts in the ν(C-S) stretching frequency suggest the involvement of the sulfur atom in the coordination sphere. researchgate.net

UV-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of a transition metal complex is dominated by two types of electronic transitions:

d-d Transitions : These are transitions between the split d-orbitals of the metal ion. Their energy, which typically falls in the visible region, is directly related to the ligand field splitting parameter (Δ). The number and position of these bands are highly dependent on the coordination geometry (e.g., octahedral complexes of Ni(II) often show two or three distinct bands).

Charge-Transfer (CT) Transitions : These are much more intense than d-d transitions and involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice-versa (MLCT).

The table below summarizes typical spectroscopic data used to characterize such complexes.

| Spectroscopic Data | Interpretation |

| IR: ν(O-H) band | Disappears upon deprotonation and coordination of the phenolic oxygen. |

| IR: ν(N-H) band | Shifts in frequency, confirming coordination of the thiazolidine nitrogen. |

| IR: ν(C-S) band | Shifts in frequency, indicating coordination of the thiazolidine sulfur. |

| UV-Vis: Low-intensity bands | Assigned to d-d transitions; their energies are used to calculate ligand field parameters (Δ). |

| UV-Vis: High-intensity bands | Assigned to Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) transitions. |

Supramolecular Chemistry and Intermolecular Interactions of 2 1,3 Thiazolidin 2 Yl Phenol

Hydrogen Bonding Networks in Crystalline and Amorphous States

Hydrogen bonds are among the most significant intermolecular interactions dictating the structure of crystalline solids. In the case of phenolic thiazolidine (B150603) derivatives, the presence of both hydrogen bond donors (the phenolic -OH and the thiazolidine N-H groups) and acceptors (the nitrogen and oxygen atoms) allows for the formation of robust and intricate hydrogen-bonding networks.

Detailed crystallographic studies on isomers and derivatives of 2-(1,3-Thiazolidin-2-yl)phenol reveal the prevalence of these interactions. For instance, in the crystal structure of 4-(1,3-Thiazolidin-2-yl)phenol, an isomer of the title compound, molecules are linked by N—H⋯O and O—H⋯N hydrogen bonds, creating layered structures. nih.gov This specific arrangement highlights a common motif where the phenol (B47542) and thiazolidine moieties of adjacent molecules interact to build a stable, extended network. The thiazolidinyl ring in this structure is nearly perpendicular to the phenyl ring. nih.gov

While comprehensive data on the amorphous state of this compound is not extensively documented, it is understood that the localized and directional nature of hydrogen bonds would persist, albeit in a more disordered fashion compared to the highly regular arrangement within a crystal lattice.

| Interaction | Description | Significance |

| N—H⋯O | Hydrogen bond between the thiazolidine nitrogen donor and the phenolic oxygen acceptor of an adjacent molecule. | Forms primary chains or layers in the crystal lattice. |

| O—H⋯N | Hydrogen bond between the phenolic hydroxyl donor and the thiazolidine nitrogen acceptor of a neighboring molecule. | Complements the N—H⋯O interactions to create a robust, two-dimensional network. |

π-π Stacking Interactions and Aromatic Interactions in Aggregates

While specific data on π-π stacking for this compound is limited, studies on related thiazole (B1198619) derivatives demonstrate the importance of such interactions. For example, in some crystal structures of thiazole compounds, weak π–π stacking interactions between the 1,3-thiazole rings help to stack molecular layers. nih.gov In other related structures, C—H⋯π and C=O⋯π interactions are observed, where a hydrogen atom or a carbonyl oxygen interacts with the center of the 1,3-thiazole ring, further consolidating the molecular packing. nih.gov The interplay between hydrogen bonding and π-π stacking is a key factor in the formation of complex three-dimensional supramolecular architectures.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, researchers can gain a detailed understanding of the types and relative importance of different non-covalent contacts.

A Hirshfeld surface study on a different thiazole derivative provided the following breakdown of significant interactions contributing to its crystal packing nih.gov:

| Interaction Type | Contribution to Crystal Packing (%) |

| H⋯H | 37.6 |

| O⋯H/H⋯O | 16.8 |

| S⋯H/H⋯S | 15.4 |

| N⋯H/H⋯N | 13.0 |

| C⋯H/H⋯C | 7.6 |

This quantitative data underscores the diversity of weak interactions that collectively stabilize the crystal structure.

Self-Assembly Principles and Crystal Engineering Strategies

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Crystal engineering, a subset of this field, aims to design and synthesize crystalline materials with desired properties by controlling these intermolecular forces.

The principles of self-assembly in phenolic thiazolidine compounds are largely governed by the interplay of strong hydrogen bonds and weaker interactions like π-π stacking and van der Waals forces. The directional nature of the N-H and O-H groups makes them reliable synthons for constructing predictable supramolecular architectures, such as the layers observed in the crystal structure of 4-(1,3-Thiazolidin-2-yl)phenol. nih.gov

Crystal engineering strategies for such compounds would involve modifying the molecular structure to tune the intermolecular interactions. For example, introducing different substituents on the phenyl ring could alter the electronic nature of the aromatic system, thereby influencing π-π stacking interactions, or introduce new hydrogen bonding sites.

Molecular Recognition Phenomena and Host-Guest Chemistry

Molecular recognition is the specific binding of a substrate (guest) to a receptor (host) molecule through non-covalent interactions. The structural features of this compound, with its combination of a hydrogen-bonding phenolic group and a heterocyclic thiazolidine ring, suggest potential for its involvement in molecular recognition events.

While specific host-guest chemistry studies involving this compound as a host are not widely reported, the fundamental interactions it can engage in are the basis for such phenomena. The phenolic hydroxyl group can act as a recognition site for guest molecules capable of accepting a hydrogen bond, while the thiazolidine ring can participate in various weak interactions. In a broader context, thiazolidine derivatives have been investigated for their ability to interact with biological targets, which is a form of molecular recognition. For example, certain thiazolidine derivatives have been synthesized and evaluated for their tyrosinase inhibitory potential, indicating an interaction with the enzyme's active site. mdpi.com

Mechanistic Investigations of Selective Molecular Interactions and Applications of 2 1,3 Thiazolidin 2 Yl Phenol

Chemo-sensing Mechanisms and Selective Detection Capabilities (e.g., metal ions, anions)

Direct research into the chemo-sensing capabilities of 2-(1,3-Thiazolidin-2-yl)phenol is not extensively documented in current literature. However, the foundational structure, which combines a phenolic hydroxyl group with a nitrogen-sulfur heterocycle, is common in molecules designed for ion detection. The hydroxyl group can act as a proton donor and a binding site for cations, while the nitrogen and sulfur atoms of the thiazolidine (B150603) ring offer lone pairs of electrons that can coordinate with metal ions.

For context, structurally related compounds containing a 2-yl-phenol moiety have been explored for these purposes. For instance, a polymer incorporating a 2-(benzo[d]thiazol-2-yl)phenol unit has been synthesized and demonstrated to be a highly selective colorimetric and fluorescent chemosensor for fluoride (B91410) (F⁻) anions. researchgate.net The mechanism in that case relied on the cleavage of a Si-O bond by the fluoride ion, which triggered a distinct optical response. researchgate.net While the thiazolidine in the title compound is saturated and not part of a conjugated system like benzothiazole (B30560), the principle of using the phenol (B47542) and heteroatom combination as a recognition and signaling unit remains a plausible avenue for future research into this compound's potential as a chemosensor.

Catalytic Activity in Organic Transformations and Reaction Mechanisms

There is limited information on the use of this compound itself as a catalyst in organic transformations. However, the synthesis of the thiazolidine ring system, a key feature of the compound, is well-understood and involves important reaction mechanisms. Thiazolidines are typically formed through the cyclocondensation reaction of a Schiff base.

Specifically for this compound, the synthesis would involve the reaction of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with 2-aminoethanethiol. The initial reaction forms a Schiff base (imine), which then undergoes a rapid intramolecular cyclization as the thiol group attacks the imine carbon, leading to the stable five-membered thiazolidine ring. nih.gov This spontaneous cyclization is a notable characteristic of Schiff bases derived from 2-aminoethanethiol. nih.gov

Furthermore, research on the synthesis of related thiazolidin-4-one derivatives highlights the use of various catalysts to facilitate the multi-component reactions that form the ring, demonstrating the broader catalytic context of this class of compounds. nih.gov For example, ionic liquids like [Et₃NH][HSO₄] and catalysts such as ammonium (B1175870) persulfate have been employed to promote the efficient, and often solvent-free, synthesis of thiazolidine structures. nih.gov

Molecular Recognition Studies with Biomolecules via Computational Modeling

Computational modeling, particularly molecular docking, has become a vital tool for investigating how thiazolidine derivatives interact with biological macromolecules. amazonaws.com These studies predict the binding modes and affinities of ligands with protein targets, offering insights into their potential therapeutic applications. amazonaws.com Although studies focusing exclusively on this compound are scarce, research on closely related analogs provides significant understanding.

Ligand-Protein Binding Affinities and Docking Studies

Molecular docking studies have been performed on a range of thiazolidine derivatives to predict their binding affinity against various protein targets. A study on 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, a very close structural analog, investigated its potential as a tyrosinase inhibitor by docking it against mushroom tyrosinase (PDB ID: 2Y9X). mdpi.com The results indicated strong binding affinities, with one derivative showing a binding energy of -8.4 Kcal/mol, suggesting that the 2-hydroxyphenyl-thiazolidine scaffold is a promising starting point for developing potent enzyme inhibitors. mdpi.com

Other studies on thiazolidin-4-one derivatives have revealed their potential to interact with a wide array of protein targets. These computational analyses help in ranking compounds based on their predicted ligand binding energy and interactions with the receptor. amazonaws.com For example, derivatives have been docked against the Enoyl-acyl carrier protein (enoyl-ACP) reductase, an enzyme critical for mycobacterial survival, to assess their antitubercular potential. amazonaws.comamazonaws.com Similarly, thiazolidin-4-ones have been evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by docking them into the binding pocket of HIV-1 reverse transcriptase. nih.gov

The following table summarizes the predicted binding affinities of several thiazolidine derivatives against their respective protein targets, as determined by molecular docking studies.

| Compound/Derivative Class | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| 2-(Aryl)thiazolidine-4-carboxamide Derivative | Mushroom Tyrosinase | 2Y9X | -8.4 mdpi.com |

| Thiazolidin-4-one Derivatives | Enoyl-acyl Carrier Protein (enoyl-ACP) Reductase | 1BVR | Strong binding indicated amazonaws.com |

| 2,3-diheteroaryl thiazolidin-4-ones | HIV-1 Reverse Transcriptase | - | Strong spatial correlation with nevirapine (B1678648) nih.gov |

| Thiazolidinone Derivative (30C) | TgROP18 (T. gondii) | - | -8.9 samipubco.com |

| Thiazolidinone Derivative (30C) | TgCDPK1 (T. gondii) | - | -10.0 samipubco.com |

Analysis of Specific Interacting Residues and Binding Site Characteristics

The effectiveness of a ligand's binding is determined by specific interactions with amino acid residues in the protein's active site. Computational studies illuminate these interactions, which typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. amazonaws.comsamipubco.com

For the 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxamide derivative docked with mushroom tyrosinase, hydrogen bonds and hydrophobic interactions were found to be the primary forces governing the protein-ligand complex. mdpi.com In studies of other thiazolidinone derivatives, specific interacting residues have been identified. For instance, in the binding pocket of HIV-1 reverse transcriptase, molecular dynamics simulations suggested that Tyr319 and Val106 are potential residues for forming hydrogen bonds with 2,3-diheteroaryl thiazolidin-4-one inhibitors. nih.gov Docking studies of other derivatives against various targets have identified additional key interactions.

The table below details some of the specific amino acid residues found to interact with thiazolidine derivatives in computational studies.

| Compound/Derivative Class | Protein Target | Interacting Amino Acid Residues | Type of Interaction |

| 2-(Aryl)thiazolidine-4-carboxamide | Mushroom Tyrosinase | Not specified | Hydrogen bonds, Hydrophobic interactions mdpi.com |

| Thiazole (B1198619) derivative | - | Gly41, Asp37 | Hydrogen bond, Ionic bond nih.gov |

| Thiazole derivative | - | Ser185, Arg184, Thr180 | Hydrogen bonds nih.gov |

| 2,3-diheteroaryl thiazolidin-4-ones | HIV-1 Reverse Transcriptase | Tyr319, Val106 | Hydrogen bonds nih.gov |

| Thiazolidinone derivatives | Candidal 14-alpha demethylase | Methionine 508 | Common binding residue najah.edu |

These findings highlight that the thiazolidine scaffold can be oriented within various active sites to form stabilizing interactions, primarily through hydrogen bonding involving the heteroatoms and hydrophobic interactions involving the ring structures.

Exploration of Photoactive and Optoelectronic Properties

The photoactive and optoelectronic properties of this compound have not been specifically investigated. The compound itself lacks an extensive conjugated π-electron system, which typically limits strong absorption in the visible spectrum and significant fluorescence. The primary chromophore is the phenol ring, which absorbs in the ultraviolet region.

However, the modification of this core structure can lead to materials with interesting photophysical properties. As mentioned previously, a polymer containing the related 2-(benzo[d]thiazol-2-yl)phenol moiety was designed as a fluorescent sensor. researchgate.net The benzothiazole unit provides the necessary extended conjugation to enable fluorescence. This suggests that while this compound is not inherently photoactive, it could serve as a building block for more complex molecules where its binding capabilities could be coupled to a fluorescent signaling unit.

Future Research Directions and Emerging Opportunities for 2 1,3 Thiazolidin 2 Yl Phenol

Design and Synthesis of Advanced Functional Materials Based on 2-(1,3-Thiazolidin-2-yl)phenol Scaffolds

The this compound framework is a promising building block for a new generation of advanced functional materials. Its ability to act as a bidentate ligand, coordinating with metal ions through the phenolic oxygen and the thiazolidine (B150603) nitrogen or sulfur atoms, is a key area for exploration. This coordination capability could lead to the development of novel metal-organic frameworks (MOFs) or coordination polymers with tailored catalytic, sensing, or photoluminescent properties.

A particularly exciting avenue is the investigation of its photophysical properties. Analogous structures, such as 2-(2-hydroxyphenyl)benzothiazole, are renowned for their excited-state intramolecular proton transfer (ESIPT) characteristics, which result in a large Stokes shift and unique fluorescence behavior. Future work could focus on designing derivatives of this compound to enhance and tune these ESIPT properties, paving the way for applications in:

Fluorescent Probes: Designing sensors for specific metal ions, anions, or biologically relevant molecules.

Organic Light-Emitting Diodes (OLEDs): Utilizing the scaffold as an emissive layer or host material in OLED devices.

Smart Coatings: Creating materials that change their optical properties in response to environmental stimuli like pH, temperature, or UV light.